2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanamide
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Overview
Description
2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanamide is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanamide typically involves the reaction of 2-amino-2-methylpropanamide with a pyrazole derivative under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon or platinum oxide are used for hydrogenation reactions.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pyrazole ring can also interact with various receptors, modulating their signaling pathways . These interactions can lead to the compound’s observed biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
3-amino-1-methyl-1H-pyrazole: Another pyrazole derivative with similar biological activities.
5-amino-3-(4-methoxyphenyl)-1H-pyrazole: Known for its anticancer properties.
4-amino-3-(trifluoromethyl)-1H-pyrazole: Used in the development of pharmaceuticals
Uniqueness
2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a pyrazole ring makes it a versatile scaffold for the development of new therapeutic agents .
Properties
IUPAC Name |
2-amino-2-methyl-3-pyrazol-1-ylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-7(9,6(8)12)5-11-4-2-3-10-11/h2-4H,5,9H2,1H3,(H2,8,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWOLNHCKIZWHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)(C(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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